molecular formula C7H4NNaO3S B7761634 sodium;1,1-dioxo-1,2-benzothiazol-3-olate

sodium;1,1-dioxo-1,2-benzothiazol-3-olate

Cat. No.: B7761634
M. Wt: 205.17 g/mol
InChI Key: WINXNKPZLFISPD-UHFFFAOYSA-M
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Description

Sodium;1,1-dioxo-1,2-benzothiazol-3-olate, also known as sodium saccharin, is a chemical compound with the molecular formula C7H4NNaO3S. It is a white crystalline powder that is commonly used as an artificial sweetener. Sodium saccharin is known for its high sweetness, which is approximately 300-400 times sweeter than sucrose, making it a popular sugar substitute in various food and beverage products .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium;1,1-dioxo-1,2-benzothiazol-3-olate can be synthesized through several methods. One common method involves the oxidation of o-toluenesulfonamide with potassium permanganate, followed by neutralization with sodium hydroxide to form sodium saccharin. The reaction conditions typically include an aqueous medium and controlled temperature to ensure the complete conversion of the starting materials .

Industrial Production Methods

In industrial settings, sodium saccharin is produced through the Maumee process, which involves the reaction of anthranilic acid with sulfur dioxide and chlorine, followed by neutralization with sodium hydroxide. This method is preferred due to its high yield and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Sodium;1,1-dioxo-1,2-benzothiazol-3-olate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium;1,1-dioxo-1,2-benzothiazol-3-olate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of sodium;1,1-dioxo-1,2-benzothiazol-3-olate involves its interaction with specific molecular targets. In biological systems, it acts as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Sodium;1,1-dioxo-1,2-benzothiazol-3-olate is unique compared to other similar compounds due to its high sweetness and stability. Similar compounds include:

This compound stands out due to its combination of high sweetness, stability, and versatility in various applications.

Properties

IUPAC Name

sodium;1,1-dioxo-1,2-benzothiazol-3-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO3S.Na/c9-7-5-3-1-2-4-6(5)12(10,11)8-7;/h1-4H,(H,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINXNKPZLFISPD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4NNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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